4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is an organic compound with the molecular formula C11H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tetrahydropyran ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride typically involves the reaction of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires appropriate handling and safety measures due to its corrosive nature .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the tetrahydropyran ring can undergo oxidation under specific conditions to form lactones
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with the aid of a base such as triethylamine.
Reduction: LiAlH4 is used in anhydrous conditions, often in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The tetrahydropyran ring provides additional stability and can participate in further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the benzene and sulfonyl chloride groups, used as a protecting group for alcohols in organic synthesis.
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonic acid: The precursor to the sulfonyl chloride derivative, used in similar applications but with different reactivity.
Sulfonyl Chlorides:
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is unique due to the combination of the tetrahydropyran ring and the sulfonyl chloride group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of the benzene ring further enhances its applicability in various chemical transformations .
Properties
Molecular Formula |
C11H13ClO3S |
---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-(oxan-4-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
RPKLMPCLRCOKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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